2-[(Thien-2-ylcarbonyl)amino]propanoic acid
Description
2-[(Thien-2-ylcarbonyl)amino]propanoic acid is a synthetic amino acid derivative featuring a thiophene ring conjugated to a propanoic acid backbone via a carbonyl-amino linkage. This compound is of interest in medicinal chemistry for its structural versatility, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(thiophene-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDNMHHSJZLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(thiophene-2-carbonylamino)propanoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophene-2-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Thiophene-2-carbonylamino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a hypoxia-inducible factor (HIF) inhibitor, which can protect cells under hypoxic conditions.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(thiophene-2-carbonylamino)propanoic acid involves its interaction with molecular targets such as hypoxia-inducible factor-1 (HIF-1). By inhibiting factor inhibiting HIF-1 (FIH-1), this compound can activate HIF-α, leading to the induction of anti-hypoxic proteins that protect cells during hypoxic conditions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Electron Effects: The thiophene ring in this compound provides π-electron delocalization, enhancing stability compared to non-aromatic analogs like 2-[(cyclobutylcarbonyl)amino]propanoic acid ().
- Hydrogen Bonding: The amide group in the target compound enables stronger hydrogen bonding than thioether (e.g., 2-[(4-Methylphenyl)thio]propanoic acid) or ester derivatives, influencing receptor binding .
Biological Activity
2-[(Thien-2-ylcarbonyl)amino]propanoic acid, a compound featuring a thienyl group, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H9NO3S
- Molecular Weight : 189.23 g/mol
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, including drug-resistant pathogens.
- Immunomodulatory Effects : Similar derivatives have been reported to enhance the secretion of chemokines and nitric oxide (NO), suggesting a role in immune response modulation.
- Cell Cycle Regulation : Investigations into related compounds indicate involvement in cell cycle progression and apoptosis.
Antimicrobial Activity
A study focusing on derivatives of amino acids demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 64 µg/mL, depending on the specific bacterial strain tested .
Immunomodulatory Effects
Research has shown that certain derivatives can significantly enhance the secretion of chemokines like RANTES and MIP-1alpha, indicating their potential as immunostimulants . The most potent derivatives in these studies were found to augment NO biosynthesis, primarily triggered by interferon-gamma (IFN-γ).
Study on Antimicrobial Properties
In a comparative study, various thienyl-substituted amino acids were synthesized and tested for their antimicrobial properties. Notably:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 8 |
| Compound B | E. faecalis | 16 |
| Compound C | E. coli | 32 |
These findings underscore the potential utility of thienyl derivatives for developing novel antimicrobial agents targeting resistant bacterial strains .
Immunobiological Activity
Another study evaluated the immunobiological activity of base-substituted amino acids, including derivatives similar to this compound. Results indicated that some compounds significantly enhanced immune responses by increasing chemokine secretion and NO production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
